N-(4-bromo-2,6-dimethylphenyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)biphenyl-4-carboxamide is an organic compound with the molecular formula C21H18BrNO It is known for its unique structure, which includes a biphenyl core substituted with a bromine atom and two methyl groups on one phenyl ring, and a carboxamide group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)biphenyl-4-carboxamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with biphenyl-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)biphenyl-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Products with oxidized methyl groups, such as carboxylic acids or aldehydes.
Reduction Reactions: Products with reduced carboxamide groups, such as primary amines.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)biphenyl-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-4-phenylbenzamide
- N-(4-bromo-2,6-dimethylphenyl)-4-biphenylcarboxamide
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)biphenyl-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c1-14-12-19(22)13-15(2)20(14)23-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGCVNBRVAHHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.